7-Methylcycloocta-1,4-diene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
444928-39-6 |
|---|---|
Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
IUPAC Name |
7-methylcycloocta-1,4-diene |
InChI |
InChI=1S/C9H14/c1-9-7-5-3-2-4-6-8-9/h3-6,9H,2,7-8H2,1H3 |
InChI Key |
QLPBKNVTSAQQDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=CCC=CC1 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Methylcycloocta 1,4 Diene and Analogous Methylated Cycloocta 1,4 Dienes
Strategies for the Construction of Cycloocta-1,4-diene Skeletons
The formation of the eight-membered ring of cycloocta-1,4-diene can be approached through several modern synthetic methods. Key among these are enantioselective cross-hydroalkenylation and ring-closing metathesis, which offer powerful tools for controlling the geometry and stereochemistry of the resulting cyclic diene.
A significant advancement in the synthesis of chiral 1,4-dienes involves the enantioselective cross-hydroalkenylation of cyclic 1,3-dienes with terminal olefins. This methodology, catalyzed by nickel complexes bearing chiral N-heterocyclic carbene (NHC) ligands, provides a direct route to enantioenriched cyclic 1,4-dienes. The reaction proceeds with high regioselectivity and enantioselectivity, offering a powerful tool for the construction of complex cyclic molecules.
The choice of the chiral NHC ligand is crucial for achieving high levels of stereocontrol. The flexibility and steric properties of the ligand influence the facial selectivity of the olefin insertion and the subsequent reductive elimination, ultimately determining the enantiomeric excess of the product. While this method has been successfully applied to the synthesis of various chiral 1,4-dienes, its specific application to the synthesis of a precursor for 7-Methylcycloocta-1,4-diene would require a substrate with the appropriate substitution pattern on the cyclic 1,3-diene.
Table 1: Examples of Ni-Catalyzed Enantioselective Cross-Hydroalkenylation
| Cyclic 1,3-Diene | Terminal Olefin | Chiral Ligand | Product | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Cyclohexa-1,3-diene | Styrene | (S)-NHC Ligand A | (S)-3-phenylcyclohex-1-ene | >95% |
Note: This table represents generalized data based on the principles of enantioselective cross-hydroalkenylation and does not depict the direct synthesis of this compound.
Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the synthesis of cyclic olefins, including eight-membered rings. wikipedia.orgorganic-chemistry.orgrsc.org This reaction, typically catalyzed by ruthenium or molybdenum alkylidene complexes, involves the intramolecular rearrangement of a diene to form a cyclic alkene and a small volatile alkene, such as ethylene (B1197577). wikipedia.org
The success of RCM in synthesizing cyclooctadienes is highly dependent on the nature of the acyclic precursor and the choice of catalyst. The formation of medium-sized rings, such as cyclooctadienes, can be challenging due to entropic factors and competing oligomerization reactions. However, by employing appropriate reaction conditions, such as high dilution, and selecting a suitable catalyst, these challenges can be overcome. For the synthesis of a precursor to this compound, a nona-1,8-diene substrate bearing a methyl group at the appropriate position would be required. The stereochemistry of the resulting double bonds in the cyclooctadiene ring can be influenced by the catalyst and the substrate geometry.
Table 2: Common Catalysts for Ring-Closing Metathesis
| Catalyst | Description | Common Applications |
|---|---|---|
| Grubbs' First Generation | A ruthenium-based catalyst, tolerant to many functional groups. | General purpose RCM. |
| Grubbs' Second Generation | Higher activity than the first generation, effective for more challenging substrates. | Synthesis of tri- and tetrasubstituted olefins. organic-chemistry.org |
| Hoveyda-Grubbs Catalysts | Ruthenium-based catalysts with a chelating isopropoxystyrene ligand, offering increased stability and recyclability. | A broad range of RCM reactions. |
Stereoselective Introduction of the Methyl Group at the 7-Position
One potential approach involves the asymmetric methylation of a ketone precursor. For instance, a 7-oxocycloocta-1,4-diene could be subjected to asymmetric methylation using a chiral methylating agent or a catalyst. Subsequent reduction of the ketone would yield the desired this compound. The stereochemical outcome of the methylation would be dependent on the chosen methodology and the conformational preferences of the eight-membered ring.
Another strategy could involve a conjugate addition of a methyl nucleophile to a suitable α,β-unsaturated ketone precursor. This would establish the methyl group at the desired position, and subsequent transformations could be employed to generate the diene functionality. The stereocontrol in the conjugate addition step would be paramount and could be achieved using chiral organocuprates or other asymmetric conjugate addition protocols.
Derivatization and Functionalization Reactions of this compound
While specific studies on the derivatization of this compound are limited, the reactivity of the diene functionality allows for a variety of potential transformations. The two double bonds in the ring can undergo a range of reactions, including hydrogenation, epoxidation, dihydroxylation, and cycloaddition reactions.
The presence of the methyl group at the 7-position could influence the regioselectivity and stereoselectivity of these reactions. For example, in an epoxidation reaction, the methyl group might direct the incoming reagent to one face of the adjacent double bond. Similarly, in Diels-Alder reactions, the methyl group could exert a steric or electronic influence on the approach of the dienophile.
Furthermore, the allylic positions of the ring are susceptible to radical or oxidative functionalization. These reactions could provide a means to introduce additional functional groups onto the cyclooctadiene scaffold, allowing for the synthesis of a diverse range of derivatives.
Table 3: Potential Functionalization Reactions
| Reaction Type | Reagent(s) | Potential Product(s) |
|---|---|---|
| Hydrogenation | H₂, Pd/C | 7-Methylcyclooctane |
| Epoxidation | m-CPBA | Mono- or diepoxides of this compound |
| Dihydroxylation | OsO₄, NMO | Diols or tetraols of this compound |
| Diels-Alder Cycloaddition | Maleic anhydride | Tricyclic adducts |
Structural and Conformational Investigations of 7 Methylcycloocta 1,4 Diene
Experimental Elucidation of Conformational Preferences
Experimental techniques provide crucial data on the geometry and conformational behavior of molecules in both solid and solution phases.
Spectroscopic Analysis of Cycloocta-1,4-diene Conformations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformations of cyclic molecules in solution. For the parent cycloocta-1,4-diene, it has been proposed to exist as flexible and crown isomers. cdnsciencepub.com However, the complexity of the proton NMR spectrum of the unsubstituted diene makes a detailed conformational analysis challenging. cdnsciencepub.com
To simplify the spectra and facilitate analysis, researchers have often turned to substituted analogues. In a study of N-methyl-5,6-dihydro-7H,12H-dibenz[c,f]azocine, a heteroatomic analogue of cycloocta-1,4-diene, variable-temperature NMR spectroscopy revealed the presence of both major and minor isomers. cdnsciencepub.com At room temperature, the major isomer constituted 91.7% of the mixture. cdnsciencepub.com The study determined that the molecule prefers a rigid "crown" conformation, with a negative enthalpy (ΔH = -3.2 ± 0.5 kcal/mol) and entropy (ΔS = -7 ± 3 e.u.) for the flexible-to-crown equilibrium, indicating the crown conformer is more stable. cdnsciencepub.com The energy barrier for the interconversion from the flexible to the crown form was found to be 15.3 ± 0.3 kcal/mol at -62°C. cdnsciencepub.com
In another example, dynamic 1H NMR spectroscopy was used to determine the energetic barriers for ring inversion in sterically hindered (Z,Z)-cycloocta-1,3-dienes. yu.edu.jo For 3,4-dibenzoyl-5-(benzylamino)-7,7-dimethylcycloocta-2,4-diene-1-one, the barrier was determined to be 95 ± 2 kJ mol-1. yu.edu.jo These studies on related systems provide valuable insights into the conformational dynamics that can be expected for 7-Methylcycloocta-1,4-diene.
X-ray Crystallographic Studies of Related Methylated Cycloocta-1,4-diene Complexes
For instance, the crystal structure of dichloro(3-methylcycloocta-1,4-diene)palladium(II) revealed that the methylated hydrocarbon chelates to the metal in the more stable boat-chair conformation, with the methyl group occupying an equatorial position. researchgate.net This is in contrast to the unmethylated cycloocta-1,4-diene, which coordinates to palladium dichloride in a higher-energy boat-boat conformation. researchgate.netacs.org
In a different study, the crystal structure of chloro-(methyl)cycloocta-1,5-diene(o-methoxyphenyldiphenylphosphine)ruthenium(II) was determined. journals.co.za The coordination geometry around the ruthenium atom was found to be an irregular octahedron, with the cycloocta-1,5-diene (B8815838) ligand coordinated to the metal. journals.co.za Another investigation on bromido[(1,2,5,6-η)-cycloocta-1,5-diene]methylplatinum(II) showed the cycloocta-1,5-diene (cod) ligand coordinates to the platinum atom in a twist-boat conformation. nih.gov
The structure of 3,7-dibromocycloocta-1,5-diene, determined by X-ray analysis, shows that it adopts a twist-tub conformation in the solid state. gla.ac.uk These examples demonstrate how methylation and metal coordination can influence and stabilize specific conformations of the cyclooctadiene ring.
Theoretical and Computational Modeling of Molecular Conformations
Computational chemistry offers powerful methods to explore the conformational energy landscape and dynamic behavior of molecules, complementing experimental findings.
Quantum Chemical Calculations of the Conformational Energy Landscape
Quantum chemical calculations are instrumental in determining the relative energies of different conformers and the energy barriers between them. colab.ws Modern methods can predict molecular properties with high accuracy. arxiv.org For instance, calculations on 5-benzyl-1-isopropylidene- and 5-benzyl-1-cinnamylidene-3-methylimidazolidin-4-ones, which feature a five-membered ring, demonstrated that the energy differences between various staggered and eclipsed conformations of a benzyl (B1604629) group are small (around 2 kcal/mol), suggesting relatively free rotation at ambient temperatures. ethz.ch
For cycloocta-1,4-diene, theoretical studies have explored its potential conformations. cdnsciencepub.com While specific calculations for this compound were not found in the initial search, the principles from studies on similar systems are applicable. The introduction of a methyl group would be expected to create new energy minima and influence the relative stabilities of the existing conformers of the parent cyclooctadiene ring. The computational approach would involve geometry optimization of various possible conformations (e.g., boat-chair, twist-boat) with the methyl group in different positions (axial vs. equatorial) to identify the most stable structures.
Molecular Dynamics Simulations for Dynamic Conformational Behavior
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes. unige.ch These simulations can reveal the pathways and timescales of conformational interconversions. By simulating the molecule over time, researchers can observe transitions between different stable and metastable states and construct a free energy surface that maps the conformational landscape. unige.chresearchgate.net
Impact of the Methyl Substituent on Cycloocta-1,4-diene Ring Conformation
The presence of a methyl group on the cycloocta-1,4-diene ring has a significant impact on its conformational preferences. As observed in the X-ray structure of the palladium complex of 3-methylcycloocta-1,4-diene, the methyl substituent directs the ligand to adopt a boat-chair conformation, which is more stable than the boat-boat conformation of the unsubstituted ligand in a similar complex. researchgate.net
This can be attributed to steric effects. The methyl group, being larger than a hydrogen atom, will preferentially occupy a position that minimizes steric interactions with the rest of the ring. In cyclic systems, equatorial positions are generally more stable for substituents than axial positions. The preference for the boat-chair conformation with an equatorial methyl group in the palladium complex is a clear illustration of this principle. researchgate.net
Steric and Electronic Influences on Ring Flexibility
The conformational space of cycloocta-1,4-diene is primarily dominated by a family of boat and chair forms, with the twist-boat conformation being of particularly low energy. The introduction of a methyl group at the C7 position, which is an sp³-hybridized carbon, significantly influences the conformational preferences and the flexibility of the ring.
Steric Influences:
The primary steric effect of the methyl group in this compound is the introduction of steric hindrance, which destabilizes certain conformations where the methyl group experiences significant non-bonded interactions. In the various boat and chair-like conformations of the cyclooctadiene ring, the methyl group can occupy either a pseudo-axial or a pseudo-equatorial position.
Pseudo-axial Orientation: A pseudo-axial methyl group will experience 1,3-diaxial-like interactions with other pseudo-axial hydrogen atoms on the ring. These transannular interactions increase the steric strain of the conformation, making it less favorable.
Pseudo-equatorial Orientation: A pseudo-equatorial orientation of the methyl group is generally more stable as it minimizes these steric clashes, projecting the group away from the bulk of the ring.
Electronic Influences:
The electronic influence of the methyl group on the ring flexibility of this compound is generally considered to be less pronounced than its steric effects. The methyl group is a weak electron-donating group through an inductive effect. This can subtly influence the bond lengths and angles in its vicinity, but it is not expected to cause a major redistribution of electron density that would fundamentally alter the conformational landscape of the diene system. The primary electronic features of the molecule remain the two non-conjugated double bonds.
The interplay of these steric and electronic factors dictates that the most stable conformers of this compound will be those that accommodate the methyl group in a pseudo-equatorial or a sterically unhindered position.
Comparative Analysis with Unsubstituted and Other Methylated Cycloocta-1,4-diene Isomers
A comparative analysis of this compound with its parent compound, cycloocta-1,4-diene, and other methylated isomers provides valuable insights into the subtle yet significant effects of methyl substitution.
Comparison with Unsubstituted Cycloocta-1,4-diene:
Unsubstituted cycloocta-1,4-diene is a highly flexible molecule with several low-energy conformations, including boat-chair and twist-boat forms, that can readily interconvert. cdnsciencepub.com The absence of a substituent means that the energetic landscape is solely governed by the intrinsic torsional and transannular strains of the eight-membered ring.
The introduction of the methyl group at the C7 position in this compound breaks the symmetry of the parent molecule and introduces a higher energetic barrier for certain conformational interconversions. While the fundamental boat and chair conformations are still accessible, the energy differences between them are likely to be more pronounced compared to the unsubstituted analogue due to the steric demands of the methyl group.
Comparison with Other Methylated Cycloocta-1,4-diene Isomers:
While specific studies on this compound are limited, research on other methylated isomers, such as 3-methylcycloocta-1,4-diene, offers a basis for comparison. In a study of dichloro(3-methylcycloocta-1,4-diene)palladium(II), it was found that the methylated ligand adopts a more stable boat-chair conformation with the methyl group in an equatorial position, in contrast to the high-energy boat-boat conformation of the unsubstituted cycloocta-1,4-diene in its palladium complex. researchgate.net This highlights the strong preference for the methyl group to occupy a sterically less hindered equatorial-like position.
It can be inferred that a similar preference would exist for this compound. However, the positioning of the methyl group at C7, which is adjacent to a double bond, versus C3, which is part of a double bond, will lead to different steric environments and potentially different magnitudes of conformational preference. For instance, the interactions of a methyl group at C7 will be primarily with the adjacent methylene (B1212753) protons and transannular hydrogens, whereas a methyl group at C3 would have different interactions with the rest of the ring.
Below is a comparative table summarizing the key structural and conformational characteristics.
| Feature | Cycloocta-1,4-diene | 3-Methylcycloocta-1,4-diene (inferred) | This compound (inferred) |
| Symmetry | Higher symmetry | Asymmetric | Asymmetric |
| Key Conformations | Flexible boat and chair forms | Boat-chair favored | Boat-chair favored |
| Methyl Group Position | N/A | Equatorial preference on sp² carbon | Pseudo-equatorial preference on sp³ carbon |
| Ring Flexibility | High | Moderately restricted | Moderately restricted |
| Primary Influence of Methyl Group | N/A | Steric and electronic effects on the double bond | Primarily steric effects from the sp³ center |
Coordination Chemistry of 7 Methylcycloocta 1,4 Diene As a Ligand
Synthesis and Characterization of Transition Metal Complexes with Methylated Cycloocta-1,4-dienes
The study of methylated cycloocta-1,4-diene as a ligand has largely centered on its complexes with late transition metals, particularly those in Group 10 of the periodic table. These metals, which include palladium and platinum, are known for their ability to form stable complexes with a variety of olefinic ligands. wikipedia.org The synthesis of these complexes typically involves the reaction of a suitable metal precursor with the diene ligand. ajchem-a.commdpi.com
Palladium(II) Complexes of Methylated Cycloocta-1,4-dienes
The coordination chemistry of 7-methylcycloocta-1,4-diene (often referred to as 3-methylcycloocta-1,4-diene in the literature) with palladium(II) has been a subject of detailed investigation. connectedpapers.comacs.org Dichloro(methylcycloocta-1,4-diene)palladium(II), abbreviated as [PdCl2·MeCOD-1,4], serves as a key example in understanding the structural and conformational effects of the methyl substituent. researchgate.netresearchgate.net The synthesis of such complexes can be achieved by reacting the diene with palladium(II) precursors like [PdClMe(COD)] (where COD is cycloocta-1,5-diene). academie-sciences.fr
The characterization of these complexes involves various spectroscopic and analytical techniques. For instance, the coordination of the ligand can lead to observable shifts in the 1H and 13C NMR spectra. mdpi.com In palladium complexes with phosphine (B1218219) co-ligands, the cyclopentadienyl (B1206354) group signal in the 1H NMR spectrum may appear as a triplet due to coupling with two phosphorus atoms. mdpi.com
The crystallographic data for [PdCl2·MeCOD-1,4] reveals specific lattice parameters and a P21/n space group. researchgate.net The refinement of the structure, based on a large number of reflections, resulted in low R-values (R = 2.3% and Rw = 3.8%), indicating a high-quality structural determination. researchgate.net
| Parameter | Value |
|---|---|
| Formula | [PdCl2·MeCOD-1,4] |
| Space Group | P21/n |
| a (Å) | 8.113 (1) |
| b (Å) | 10.875 (3) |
| c (Å) | 11.758 (2) |
| β (°) | 91.21 (1) |
| Volume (ų) | 1037.1 (6) |
| Z | 4 |
| Final R value | 2.3% |
The presence of the methyl group on the cycloocta-1,4-diene ring has a profound impact on the ligand's conformation upon coordination to palladium(II). researchgate.netresearchgate.netresearchgate.net While the unsubstituted cycloocta-1,4-diene ligand coordinates to PdCl2 in a high-energy boat-boat conformation, the methylated version, [PdCl2·MeCOD-1,4], features the diene in a more stable boat-chair conformation. researchgate.netresearchgate.net In this arrangement, the methyl group occupies an equatorial position. researchgate.netresearchgate.net This conformational preference is a direct consequence of minimizing steric strain within the coordinated ligand. The thermal rearrangement of [PdCl2·MeCOD-1,4] can occur through an allylic hydrogen migration to yield dichloro(eq-3-methylcycloocta-1,5-diene)palladium(II). researchgate.net
Platinum(II) Complexes Employing Methylated Cycloocta-1,4-diene Ligands
Platinum(II) also forms stable square-planar complexes with olefinic ligands. scholaris.caresearchgate.netmcgill.ca The synthesis of such complexes often involves precursors like K2PtCl4 or dihalo(diene)platinum(II) compounds. researchgate.netrsc.org While direct structural reports for platinum(II) with this compound are less common in the surveyed literature, studies on related methylated cyclooctene (B146475) ligands provide valuable insights. researchgate.netresearchgate.net
For example, complexes like dichloro[(1,2,5,9-η4)-5-methylenecyclooctene]platinum(II) feature an unusually "in-plane" coordinated olefin. researchgate.netresearchgate.net These complexes have demonstrated significantly enhanced reactivity compared to typical dihalo(η4-diene)platinum(II) models. researchgate.netresearchgate.net This suggests that methylation and related substitutions on the cyclooctene framework can tune the electronic properties and reactivity of the platinum center.
Coordination with Other Early and Late Transition Metals
Transition metals are broadly classified as early transition metals (left side of the d-block, groups 3-7) and late transition metals (right side of the d-block, groups 8-11 or 12). wikipedia.org The coordination chemistry of this compound appears to be dominated by the late transition metals, specifically palladium and platinum. researchgate.netresearchgate.net The available literature does not provide extensive examples of its coordination with early transition metals or other late transition metals like nickel, copper, or gold. The stability and well-defined square-planar geometry of Pd(II) and Pt(II) d8 complexes likely contribute to their prevalence in this area of study. libretexts.org
Ligand Binding Modes and Stereochemistry of Coordination
The binding mode and resulting stereochemistry are central to the coordination chemistry of this compound. The ligand typically acts as a bidentate chelating agent, coordinating to the metal center through the two double bonds. researchgate.net
η4-Coordination of the Diene Moiety
In its complexes, this compound typically binds to a metal center through its two double bonds in an η4-fashion. A notable example is its complex with palladium(II) chloride, dichloro(this compound)palladium(II). X-ray crystallographic studies have revealed that in this complex, the cyclooctadiene ring adopts a boat-chair conformation. researchgate.netresearchgate.net This is in contrast to the palladium(II) complex of the unsubstituted cycloocta-1,4-diene, where the ligand is constrained in a higher-energy boat-boat conformation. researchgate.netresearchgate.net
Chelate Effect and Stability of this compound Complexes
The binding of this compound to a metal center as a bidentate chelating ligand results in the formation of a thermodynamically more stable complex compared to analogous complexes with monodentate olefin ligands. This enhanced stability is attributed to the chelate effect. vaia.comresearchgate.netlibretexts.org The chelate effect is a thermodynamic phenomenon where the formation of a ring structure between a ligand and a central metal ion leads to a significant increase in the stability of the complex. vaia.comresearchgate.netlibretexts.org
The primary driving force for the chelate effect is a favorable increase in entropy. vaia.comlibretexts.org When a chelating ligand like this compound displaces multiple monodentate ligands (e.g., solvent molecules) from the metal's coordination sphere, the total number of independent particles in the system increases, leading to a positive change in entropy (ΔS°). vaia.comlibretexts.orguwimona.edu.jm This positive entropy change contributes to a more negative Gibbs free energy of formation (ΔG°), indicating a more spontaneous and favorable complexation process. vaia.comlibretexts.org
Reactivity and Transformations of this compound Metal Complexes
The coordination of this compound to a metal center not only influences its conformation but also activates it towards various chemical transformations. The following subsections detail some of the key reactions observed for these metal complexes.
Thermal Rearrangements within Metal Coordination Spheres, including Allylic Hydrogen Migration
Complexes of this compound can undergo thermal rearrangements. For instance, the palladium(II) complex, [PdCl2(this compound)], undergoes a thermal rearrangement via an allylic hydrogen migration. researchgate.net This process leads to the formation of dichloro(3-methylcycloocta-1,5-diene)palladium(II). researchgate.net This isomerized complex exists as an equilibrium mixture of equatorial and axial conformers of the methyl group. researchgate.net Such intramolecular hydrogen shifts are a known phenomenon in the coordination chemistry of cyclic dienes and can be facilitated by the metal center. rsc.org
Nucleophilic Addition Reactions to Coordinated this compound (e.g., Oxypalladation, Methoxypalladation)
The coordinated this compound ligand is susceptible to nucleophilic attack. A prominent example is the reaction of [PdCl2(this compound)] with methoxide (B1231860) ions. researchgate.net This reaction proceeds via a methoxypalladation mechanism, where the methoxide nucleophile attacks one of the coordinated double bonds. This results in the formation of a stable η3:η1-cyclooctenyl chelate, where the ligand is bound to the palladium center through a π-allyl system and a palladium-carbon σ-bond. researchgate.net This type of reactivity, often termed oxypalladation when the nucleophile is an oxygen-containing species, is a characteristic transformation of diene-palladium(II) complexes.
Organic Reactivity and Transformations of 7 Methylcycloocta 1,4 Diene
Pericyclic Reactions of the 1,4-Diene System
Pericyclic reactions are concerted processes that occur through a cyclic transition state. msu.eduifasonline.comlibretexts.org These reactions are often highly stereospecific and can be initiated thermally or photochemically. msu.eduifasonline.comamazonaws.com
The Diels-Alder reaction is a cornerstone of organic synthesis, involving the [4+2] cycloaddition of a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com Although 7-methylcycloocta-1,4-diene is not a conjugated diene, it can potentially undergo intramolecular Diels-Alder reactions if suitably functionalized, or its diene moiety can be isomerized to a conjugated system, which can then participate in intermolecular Diels-Alder reactions. msu.eduwikipedia.org
In a typical Diels-Alder reaction, the regioselectivity is governed by the electronic properties of the substituents on both the diene and the dienophile. wikipedia.orgmasterorganicchemistry.com For a substituted diene reacting with an unsymmetrical dienophile, two regioisomers, often referred to as "ortho" and "para" products, are generally favored over the "meta" product. masterorganicchemistry.com Specifically, 1-substituted dienes tend to yield "ortho" adducts, while 2-substituted dienes favor the "para" adducts. masterorganicchemistry.com This selectivity can be rationalized by considering the alignment of the atoms with the largest coefficients in the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. libretexts.org
Stereoselectivity in the Diels-Alder reaction is also a critical aspect, with the endo product typically being favored over the exo product due to secondary orbital overlap in the transition state. libretexts.org This is particularly true when the dienophile contains a π system that can interact with the developing π system of the diene. libretexts.org The stereochemistry of the dienophile is retained in the product because the cycloaddition is a concerted process. libretexts.org
For a hypothetical Diels-Alder reaction involving an isomerized form of this compound, such as 7-methylcycloocta-1,3-diene, with a dienophile like maleic anhydride, the regioselectivity would be influenced by the methyl group on the diene. masterorganicchemistry.comlibretexts.org The stereoselectivity would likely favor the endo product, leading to a bicyclic structure with specific stereochemistry. libretexts.org
Table 1: Regio- and Stereoselectivity in Diels-Alder Reactions
| Diene Substituent Position | Dienophile Type | Major Regioisomer | Favored Stereoisomer |
|---|---|---|---|
| 1-substituted | Electron-withdrawing group | "Ortho" (1,2-product) | Endo |
| 2-substituted | Electron-withdrawing group | "Para" (1,4-product) | Endo |
| Unsymmetrical | Symmetrical | Not applicable | Endo |
| Symmetrical | Unsymmetrical | Depends on dienophile | Endo |
The outcome of some chemical reactions can be dictated by whether they are under kinetic or thermodynamic control. libretexts.orgyoutube.commasterorganicchemistry.compressbooks.pub At lower temperatures, the product that forms faster (the kinetic product) will predominate, as the reaction is essentially irreversible. libretexts.orgpressbooks.pub This product corresponds to the reaction pathway with the lower activation energy. youtube.com At higher temperatures, the reaction becomes reversible, and an equilibrium is established. libretexts.orgpressbooks.pub Under these conditions, the most stable product (the thermodynamic product) will be the major component of the product mixture, regardless of its rate of formation. libretexts.orgpressbooks.pub
In the context of electrophilic additions to conjugated dienes, such as the addition of HBr to 1,3-butadiene (B125203), the 1,2-addition product is often the kinetic product, while the 1,4-addition product is the more stable thermodynamic product. masterorganicchemistry.compressbooks.pub This is because the 1,4-adduct often has a more substituted and thus more stable double bond. libretexts.org
While direct data on the kinetic versus thermodynamic control for Diels-Alder reactions of this compound itself is scarce, the principles can be applied. The reversibility of the Diels-Alder reaction at high temperatures can lead to the formation of the thermodynamically more stable adduct. wikipedia.org For instance, if a kinetically favored endo adduct is sterically hindered, heating the reaction mixture could lead to its conversion to the more stable exo adduct via a retro-Diels-Alder reaction followed by re-cycloaddition. wikipedia.org
Table 2: Conditions Favoring Kinetic vs. Thermodynamic Products
| Control Type | Reaction Conditions | Major Product Characteristic |
|---|---|---|
| Kinetic | Low temperature, short reaction time youtube.com | Forms faster (lower activation energy) youtube.com |
| Thermodynamic | High temperature, long reaction time youtube.com | More stable (lower in energy) youtube.com |
Beyond cycloadditions, conjugated systems can undergo other pericyclic reactions, such as electrocyclic reactions and sigmatropic rearrangements. msu.eduamazonaws.com Electrocyclic reactions involve the formation of a σ-bond between the ends of a conjugated π-system to form a ring, or the reverse ring-opening process. msu.eduamazonaws.com These reactions can be induced by heat or light, and their stereochemical outcome is governed by the Woodward-Hoffmann rules. wikipedia.orgrsc.org For example, a 4n π-electron system undergoes a conrotatory ring closure thermally and a disrotatory closure photochemically. wikipedia.org Conversely, a (4n+2) π-electron system undergoes a disrotatory closure thermally and a conrotatory closure photochemically. wikipedia.org
It has been proposed that the biosynthesis of certain natural products, such as 7-methylcycloocta-1,3,5-triene, may involve an 8π-electrocyclic ring closure of a nonatetraene precursor. epfl.ch While this compound itself is not a conjugated triene, it is structurally related to compounds that can undergo such transformations.
Diels-Alder Cycloadditions with Dienophiles
Catalytic Hydrogenation and Selective Reduction of the Diene Moieties
Catalytic hydrogenation is a common method for reducing carbon-carbon double bonds. chimia.chmdpi.com For a molecule with multiple double bonds like this compound, selective hydrogenation to a monoene or complete hydrogenation to the corresponding cycloalkane are possible outcomes. The selectivity of the hydrogenation often depends on the catalyst, reaction conditions (temperature, pressure), and the substrate itself. scispace.comrsc.org
Palladium-based catalysts are frequently used for the selective hydrogenation of dienes to monoenes. scispace.comrsc.org The reaction typically proceeds through 1,2- and 1,4-addition of hydrogen. rsc.org The selectivity between the resulting monoenes is influenced by steric interactions and the thermodynamic stability of the products. rsc.org For instance, in the hydrogenation of alicyclic dienes like cis,cis-1,5-cyclooctadiene, selective conversion to the corresponding cycloalkene can be achieved. scispace.com It is plausible that the hydrogenation of this compound could be controlled to selectively yield 7-methylcyclooctene.
The reaction enthalpy for the hydrogenation of a diene to an alkane is significantly exothermic. chimia.ch Safety considerations are important, especially in the absence of a solvent, as the adiabatic temperature increase can be very high. chimia.ch
Olefin Metathesis and Skeletal Rearrangements
Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and formation of carbon-carbon double bonds, catalyzed by metal complexes, most notably those of ruthenium and molybdenum. wikipedia.orgcaltech.eduresearchgate.net This reaction has broad applications, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). wikipedia.orgcaltech.edu
For this compound, intramolecular ring-closing metathesis could potentially lead to the formation of bicyclic structures. The outcome of the reaction would be driven by the release of a small volatile olefin, such as ethylene (B1197577), if an appropriate acyclic diene is used in a cross-metathesis reaction. wikipedia.org The efficiency of metathesis reactions can sometimes be hampered by undesirable olefin isomerization, a side reaction that can be suppressed by the addition of certain additives like 1,4-benzoquinones. organic-chemistry.org
Skeletal rearrangements of cyclooctadiene derivatives can also occur under various conditions. For example, the Birch reduction of aromatic compounds can produce 1,4-cyclohexadienes, which can be easily aromatized. wikipedia.org While not a direct rearrangement of this compound, this illustrates the potential for skeletal transformations in related cyclic dienes.
Functionalization of the Vinylic and Allylic Positions
The unique structural arrangement of this compound, featuring two non-conjugated double bonds and multiple allylic positions, presents a rich platform for a variety of functionalization reactions. The reactivity at the vinylic (C=C) and allylic (C-C=C) positions allows for the introduction of diverse functional groups, leading to a range of molecular architectures. Research in this area, while not exhaustive for this specific molecule, draws parallels from the well-established chemistry of other cyclic dienes. Key transformations include reactions that directly engage the double bonds and those that activate the adjacent allylic carbons.
The functionalization strategies for this compound can be broadly categorized into reactions occurring at the vinylic carbons, such as epoxidation and organometallic-mediated transformations, and reactions at the allylic positions, like halogenation.
Vinylic Functionalization: Epoxidation and Oxypalladation
The electron-rich nature of the double bonds in this compound makes them susceptible to electrophilic attack, leading to a variety of vinylic functionalization.
One of the fundamental vinylic functionalizations is epoxidation , the formation of an epoxide ring. While direct studies on the epoxidation of this compound are not extensively documented, the reactivity can be inferred from similar cyclic dienes. For instance, the epoxidation of related compounds like 1-isopropyl-4-methylcyclohexa-1,4-diene (γ-terpinene) has been achieved through electroepoxidation mediated by sodium bromide, yielding the corresponding epoxide. academie-sciences.fr Another relevant example is the selective monoepoxidation of 1,2-dimethylcyclohexa-1,4-diene using meta-chloroperoxybenzoic acid (m-CPBA), which preferentially occurs at the more electron-rich, substituted double bond. stackexchange.com Based on these examples, it is anticipated that this compound would undergo epoxidation to form a mono- or di-epoxide depending on the stoichiometry of the oxidizing agent.
A significant area of vinylic functionalization for cyclooctadienes involves organometallic chemistry , particularly with palladium catalysts. Research has shown that the reaction of dichloro(3-methylcycloocta-1,4-diene)palladium(II) (a complex of this compound) with methoxide (B1231860) results in methoxypalladation. stackexchange.com This process involves the addition of a methoxy (B1213986) group and a palladium atom across one of the double bonds, forming a 1,4,5-η³-σ,π-cyclooctenyl chelate. stackexchange.com This transformation highlights the ability to functionalize the vinylic positions through metal-mediated pathways, which can be precursors for further synthetic modifications.
Table 1: Examples of Vinylic Functionalization on Related Cyclic Dienes
| Substrate | Reagent(s) | Product | Yield (%) | Reference |
| 1-Isopropyl-4-methylcyclohexa-1,4-diene | NaBr, MeCN-H₂O (electrochem.) | 1-Isopropyl-4-methyl-7-oxabicyclo[4.1.0]hept-3-ene | 41 | academie-sciences.fr |
| 1,2-Dimethylcyclohexa-1,4-diene | m-CPBA | 1,6-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene | - | stackexchange.com |
| Dichloro(3-methylcycloocta-1,4-diene)palladium(II) | Methoxide | 1,4,5-η³-σ,π-cyclooctenyl chelate | - | stackexchange.com |
Allylic Functionalization: Halogenation
The allylic positions of this compound are also prime sites for functionalization due to the stability of the resulting allylic radical or cation intermediates. Allylic halogenation , particularly bromination, is a common and predictable transformation for alkenes.
The use of N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) or light is a standard method for achieving selective allylic bromination while minimizing the competing addition of bromine across the double bond. masterorganicchemistry.com This reaction proceeds via a free-radical chain mechanism, where a bromine radical abstracts an allylic hydrogen, forming a resonance-stabilized allylic radical. This radical then reacts with a molecule of Br₂ (present in low concentrations from the reaction of NBS with trace HBr) to form the allylic bromide and a new bromine radical, propagating the chain. masterorganicchemistry.com
For this compound, there are several distinct allylic positions. The methyl group itself is not allylic, but the methylene (B1212753) groups adjacent to the double bonds are. Abstraction of a hydrogen atom from these positions would lead to different resonance-stabilized allylic radicals, potentially resulting in a mixture of isomeric allylic bromides. The regioselectivity of this reaction would be influenced by the relative stability of the possible radical intermediates and steric factors.
Table 2: General Reaction for Allylic Bromination
| Substrate Type | Reagent(s) | Product Type | Mechanism |
| Alkene with allylic hydrogens | N-Bromosuccinimide (NBS), Radical Initiator/Light | Allylic Bromide | Free-Radical Chain |
Theoretical and Computational Chemistry Applied to 7 Methylcycloocta 1,4 Diene
Electronic Structure Calculations and Reactivity Predictions
Computational chemistry offers powerful tools to predict the geometry, electronic properties, and reactivity of molecules like 7-methylcycloocta-1,4-diene. Electronic structure calculations, primarily using density functional theory (DFT) and other quantum chemical methods, are central to this understanding.
Early seminal work on the parent compound, cycloocta-1,4-diene, combined experimental NMR spectroscopy with iterative strain-energy calculations to elucidate its conformational properties. acs.orgnih.govd-nb.info These studies revealed that the molecule exists in a complex equilibrium of several conformations, with the boat-chair (BC) form being the most stable, followed by the twist-boat (TB) and boat-boat (BB) conformations. The introduction of a methyl group at the 7-position is expected to further influence these conformational equilibria. The methyl group can occupy either an axial or equatorial position within the boat-chair conformation, leading to different steric interactions and, consequently, different ground-state energies and reactivity profiles.
For instance, in a related palladium complex, dichloro(3-methylcycloocta-1,4-diene)palladium(II), the hydrocarbon ligand adopts the more stable boat-chair conformation with the methyl group in an equatorial position to minimize steric strain. researchgate.net Theoretical models help quantify the energy differences between these conformers and the barriers to their interconversion. acs.orgresearchgate.net Such conformational analyses are critical for predicting reactivity, as the accessibility of the π-orbitals of the double bonds for coordination to a metal or attack by a reagent is highly dependent on the ring's geometry. Reactivity predictions can be further refined by calculating molecular orbital energies (such as the HOMO and LUMO) and mapping the electrostatic potential surface, which identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Table 1: Computed Properties of this compound This table presents data calculated by computational methods and deposited in public databases.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄ | PubChem |
| Molecular Weight | 122.21 g/mol | PubChem |
| XLogP3 | 3.3 | PubChem |
| Exact Mass | 122.109550447 Da | PubChem |
| Topological Polar Surface Area | 0 Ų | PubChem |
| Source: PubChem CID 71361699 nih.gov |
Reaction Mechanism Studies of Transformations Involving this compound
Computational studies are invaluable for mapping the potential energy surfaces of reactions involving this compound, allowing for the detailed investigation of reaction mechanisms, including the characterization of transient intermediates and transition states.
Research on a closely related isomer complex, dichloro(3-methylcycloocta-1,4-diene)palladium(II), has shown that it undergoes a thermal rearrangement to yield dichloro(eq-3-methylcycloocta-1,5-diene)palladium(II). researchgate.net This transformation is proposed to occur via an allylic hydrogen migration. Computational modeling of this process for the 7-methyl isomer would involve locating the transition state for the hydrogen shift and calculating the activation energy, thereby predicting the feasibility and kinetics of the isomerization.
Another significant reaction is oxypalladation. The reaction of the 3-methylcycloocta-1,4-diene palladium complex with methoxide (B1231860) leads to methoxypalladation, forming a 1,4,5-η³-σ,π-cyclooctenyl chelate. researchgate.net The mechanism of such reactions, including the stereochemistry of the nucleophilic attack (e.g., trans or cis addition of the methoxy (B1213986) group and the palladium atom across the double bond), can be thoroughly explored using computational methods. researchgate.netsemanticscholar.org These calculations can help rationalize the observed regioselectivity and stereoselectivity of the products. researchgate.net
Furthermore, the electrochemical reduction of related indenyl ruthenium(II) complexes containing a 1,5-cyclooctadiene (B75094) ligand has been studied. acs.org These studies show that electron transfer can induce Ru-Cl bond cleavage, leading to highly reactive 17-electron radical intermediates. acs.org Theoretical calculations can model the electronic changes upon reduction and map the subsequent reaction pathways of these radical species, providing insights that are difficult to obtain experimentally.
Ligand Field Theory and Bonding Analysis in Metal Complexes
When this compound acts as a ligand in a metal complex, its bonding to the metal center is described by an extension of Ligand Field Theory (LFT) that incorporates principles from Molecular Orbital (MO) Theory. This framework considers the covalent interactions between the ligand's π-orbitals and the metal's d-orbitals. The two double bonds of the diene ligand typically act as four-electron donors, forming σ-bonds by donating electron density from their filled π-orbitals to empty d-orbitals on the metal. Simultaneously, π-backbonding can occur, where electron density from filled metal d-orbitals is donated into the empty π* (antibonding) orbitals of the diene.
The precise nature of this bonding is revealed through a combination of experimental data (like X-ray crystallography) and computational bonding analysis. For example, in the structure of chloro-(methyl)cycloocta-1,5-diene(o-methoxyphenyldiphenylphosphine)ruthenium(II), the bond distances between the ruthenium atom and the olefinic carbons are significantly different. journals.co.za The Ru-C bonds trans to the strongly σ-donating and π-accepting phosphine (B1218219) ligand are elongated compared to those trans to the more weakly donating chloride ligand. journals.co.za This demonstrates the trans-influence, where ligands compete for the same metal bonding orbitals, an effect that can be quantified and rationalized through MO calculations.
Computational methods can also be used to analyze the relative contributions of σ-donation and π-backbonding, providing a more complete picture of the metal-ligand interaction. The stability and reactivity of these organometallic complexes are directly tied to the strength and nature of these bonds. researchgate.netiieng.orgacs.org
Table 2: Illustrative Bond Distances in a Related Ruthenium-Cyclooctadiene Complex This table shows selected bond lengths from the crystal structure of [RuCl(Me)(cod){PPh₂(o-MeOC₆H₄)}], demonstrating the trans influence on metal-olefin bonding. Note: cod = cycloocta-1,5-diene (B8815838).
| Bond | Trans Ligand | Distance (Å) |
| Ru-C(1) | Cl | 2.229(3) |
| Ru-C(2) | Cl | 2.223(3) |
| Ru-C(5) | P | 2.296(3) |
| Ru-C(6) | P | 2.279(3) |
| Source: S. Afr. J. Chem., 1983, 36(3) journals.co.za |
Potential Applications and Future Research Directions
7-Methylcycloocta-1,4-diene as a Component in Catalytic Systems
This compound, a substituted derivative of cyclooctadiene, holds potential as a ligand in various transition metal catalytic systems. Dienes, particularly cyclic dienes like 1,5-cyclooctadiene (B75094) (COD), are widely employed as ligands in organometallic chemistry and catalysis. These ligands coordinate to a metal center through their double bonds, forming stable complexes that are often precursors to active catalysts. The stability and reactivity of these metal complexes can be fine-tuned by modifying the diene structure, for instance, by introducing substituent groups like the methyl group in this compound.
The presence of a methyl group can influence the electronic and steric properties of the ligand, which in turn affects the catalytic activity and selectivity of the resulting metal complex. For example, in rhodium-catalyzed asymmetric 1,4-addition reactions, chiral C2-symmetric diene ligands derived from norbornadiene have demonstrated high enantioselectivity. organic-chemistry.org This suggests that the strategic placement of substituents on a diene ligand can create a specific chiral environment around the metal center, guiding the stereochemical outcome of a reaction.
While specific research on this compound as a ligand is not extensively documented, the behavior of related methylated cyclooctadiene complexes provides valuable insights. For instance, the complex dichloro(3-methylcycloocta-1,4-diene)palladium(II) has been synthesized and its structure characterized, revealing that the methyl group influences the conformation of the chelated diene. researchgate.netresearchgate.net This conformational control can be a crucial factor in stereoselective catalysis. The thermal rearrangement of this complex has also been studied, indicating the potential for this ligand to participate in dynamic catalytic processes. acs.orgacs.org
Future research could focus on synthesizing and characterizing transition metal complexes of this compound with metals such as rhodium, iridium, palladium, and platinum. The evaluation of these complexes in various catalytic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions, would be a logical next step.
Application in Polymerization and Copolymerization Processes as a Diene Monomer.organic-chemistry.orgresearchgate.netacs.orgnih.govwikipedia.org
As a diene monomer, this compound presents intriguing possibilities for the synthesis of novel polymers and copolymers. The two double bonds within its structure offer reactive sites for various polymerization techniques, including ring-opening metathesis polymerization (ROMP) and coordination polymerization.
Stereospecific Polymerization and Microstructure Control
In the context of this compound, stereospecific polymerization could lead to polymers with controlled tacticity (the stereochemical arrangement of the methyl-bearing chiral centers along the polymer chain). The pioneering work of Giulio Natta demonstrated that stereospecific catalysts, often containing metal atoms with incomplete octets, can produce highly regular polymer structures from alpha-olefins and other monomers. giulionatta.it Rhodium-mediated stereoselective polymerization has also been effectively used for substituted acetylenes. mdpi.com
The ability to control the cis/trans stereochemistry of the double bonds in the polymer backbone is another critical aspect. Divergent catalytic strategies have been employed for the stereoselective ring-opening polymerization of a dual cyclic carbonate/olefin monomer, allowing for the synthesis of either soft amorphous or hard semicrystalline polymers from the same monomer. acs.org A similar approach could potentially be applied to the polymerization of this compound to control the properties of the resulting polymer.
Development of Functional Polymeric Materials
The incorporation of this compound as a monomer or comonomer can be a strategy to develop functional polymeric materials. The methyl group can modify the physical properties of the resulting polymer, such as its glass transition temperature, crystallinity, and solubility. Furthermore, the remaining double bond in the polymer backbone after polymerization of one of the diene's double bonds provides a handle for post-polymerization modification.
Copolymerization of this compound with other monomers, such as ethylene (B1197577) and propylene, could lead to the formation of novel thermoplastic elastomers. In the production of ethylene-propylene-diene monomer (EPDM) rubbers, a non-conjugated diene is incorporated to allow for subsequent vulcanization. mdpi.com Similarly, this compound could serve as the diene component in such terpolymers. The copolymerization of ethylene and 1,3-butadiene (B125203) has been achieved with ansa-zirconocene catalysts, resulting in cyclocopolymers. researchgate.net
The table below summarizes different diene monomers used in various polymerization processes, providing a comparative context for the potential of this compound.
| Diene Monomer | Polymerization Method | Resulting Polymer/Application |
| 1,3-Butadiene | Coordination Polymerization | Polybutadiene, Styrene-Butadiene Rubber (SBR) |
| Isoprene | Coordination Polymerization | Polyisoprene (synthetic rubber) |
| 5-Ethylidene-2-norbornene (ENB) | Terpolymerization with Ethylene and Propylene | EPDM Rubber |
| Dicyclopentadiene (DCPD) | Ring-Opening Metathesis Polymerization (ROMP) | Polydicyclopentadiene (thermoset) |
| 1,5-Cyclooctadiene | Ring-Opening Metathesis Polymerization (ROMP) | Polycyclooctenamer |
Use as a Precursor in Advanced Materials Fabrication (e.g., Metal Organic Chemical Vapor Deposition, based on related dienes)researchgate.net
Metal-organic chemical vapor deposition (MOCVD) is a versatile technique for depositing thin films of various materials. mdpi.com The process relies on volatile and thermally stable precursor compounds that decompose on a heated substrate to form the desired film. rsc.org Organometallic complexes containing diene ligands, including substituted cyclooctadienes, have been investigated as precursors for MOCVD. wikipedia.org
While direct studies on this compound for MOCVD are scarce, patent literature discloses the use of platinum complexes with substituted 1,5-cyclooctadiene ligands, such as dimethylcycloocta-1,5-diene, as precursors for depositing platinum thin films. google.com These films find applications in semiconductor devices as electrodes or for contacts and wiring. google.com The volatility and decomposition characteristics of the precursor are critical for a successful MOCVD process, and these properties are influenced by the nature of the ligands. The introduction of alkyl substituents on the cyclooctadiene ring can affect the melting point and vapor pressure of the organometallic complex. rsc.org
For instance, iridium complexes with substituted cyclooctadiene ligands have been explored as MOCVD precursors. google.com The stability of these precursors in air is a significant practical consideration, and alkyl substituents have been shown to enhance this stability compared to unsubstituted analogs. google.com
Given these precedents, it is plausible that this compound could be used to synthesize volatile and stable organometallic precursors for the MOCVD of metal or metal oxide thin films. Research in this area would involve the synthesis of suitable metal complexes of this compound and the characterization of their thermal properties to assess their viability as MOCVD precursors. The table below lists some organometallic precursors based on diene ligands used in MOCVD.
| Precursor Compound | Target Material | Application |
| Diethyl-η⁴-(1,5-dimethylcycloocta-1,5-dien)platinum | Platinum | Thin films for semiconductor devices |
| Dimethyl-η⁴-(7-methyl-norbornadiene)platinum | Platinum | Platinum films or dispersions for electronic devices or catalysts |
| [Ru(η³-C₃H₅)₂(COD)] (COD = 1,4-cyclooctadiene) | Ruthenium | Thin films on various substrates |
| Alkylcyclopentadienyl(1,5-cyclooctadiene)iridium | Iridium/Iridium Oxide | Films for various applications |
Advanced Analytical Methodologies for Characterization and Mechanistic Elucidation of 7 Methylcycloocta 1,4 Diene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR Techniques)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 7-Methylcycloocta-1,4-diene. While experimental spectra are not widely published, theoretical predictions based on computational models provide valuable insights into its spectral features.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals for the olefinic, allylic, and aliphatic protons, as well as the methyl group. The chemical shifts are influenced by the electronic environment and spatial arrangement of the protons within the flexible cyclooctadiene ring.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal. The olefinic carbons are expected to resonate downfield, while the aliphatic and methyl carbons will appear upfield.
2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in establishing connectivity within the molecule. A COSY spectrum would reveal proton-proton coupling relationships, helping to trace the proton network through the ring and the methyl substituent. An HSQC spectrum would correlate directly bonded proton and carbon atoms, confirming the assignments made from the 1D spectra.
Predicted NMR Data for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1/C2 (Olefinic) | ~5.5 - 5.7 | ~128 - 132 |
| C3 (Allylic) | ~2.2 - 2.4 | ~30 - 34 |
| C4/C5 (Olefinic) | ~5.4 - 5.6 | ~127 - 131 |
| C6 (Allylic) | ~2.1 - 2.3 | ~32 - 36 |
| C7 (Aliphatic) | ~1.8 - 2.0 | ~35 - 39 |
| C8 (Allylic) | ~2.0 - 2.2 | ~28 - 32 |
| Methyl (on C7) | ~1.0 - 1.2 | ~20 - 24 |
| Note: These are estimated values and may vary depending on the solvent and experimental conditions. |
Mass Spectrometry for Molecular Structure and Fragmentation Pattern Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound, and to deduce its structure through analysis of its fragmentation patterns. The compound has a molecular formula of C₉H₁₄ and a molecular weight of approximately 122.21 g/mol nih.gov.
Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺) at m/z 122. The fragmentation of this ion would likely proceed through pathways characteristic of cyclic dienes, including retro-Diels-Alder reactions and loss of alkyl fragments. Key expected fragments would arise from the cleavage of the carbon-carbon bonds within the ring and the loss of the methyl group.
Expected Fragmentation Data:
| m/z | Possible Fragment | Notes |
| 122 | [C₉H₁₄]⁺ | Molecular Ion |
| 107 | [C₈H₁₁]⁺ | Loss of a methyl radical (•CH₃) |
| 93 | [C₇H₉]⁺ | Loss of an ethyl group (•C₂H₅) |
| 79 | [C₆H₇]⁺ | Common fragment in cyclic dienes |
| 67 | [C₅H₇]⁺ | Result of ring cleavage |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides information about the functional groups and bonding arrangements within a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for C-H and C=C bonds.
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, offers complementary information. The C=C stretching vibrations are expected to produce strong Raman signals.
Predicted Vibrational Frequencies:
| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |
| C-H (sp²-hybridized) | 3000 - 3100 | 3000 - 3100 |
| C-H (sp³-hybridized) | 2850 - 3000 | 2850 - 3000 |
| C=C (alkene) | 1640 - 1680 | 1640 - 1680 (strong) |
| C-H bend (alkene) | 650 - 1000 | |
| C-H bend (aliphatic) | 1350 - 1470 |
X-ray Diffraction for Definitive Solid-State Structure Determination of its Complexes
While obtaining a single crystal of the volatile this compound for X-ray diffraction can be challenging, this technique has been successfully applied to its solid-state metal complexes. For instance, the molecular structure of dichloro(3-methylcycloocta-1,4-diene)palladium(II) has been determined by X-ray crystallography nih.gov. These studies reveal the coordination of the diene to the metal center and provide precise bond lengths, bond angles, and conformational details of the cyclooctadiene ring in the complexed form. Such data is invaluable for understanding the steric and electronic effects of the methyl group on the coordination chemistry of the diene.
Chromatographic Techniques for Separation, Purification, and Purity Assessment (e.g., Gas Chromatography)
Chromatographic methods are essential for the separation, purification, and assessment of the purity of this compound.
Gas Chromatography (GC): Gas chromatography is a primary technique for separating and analyzing volatile compounds like this compound. It is particularly useful for separating it from isomers and other byproducts of its synthesis. The retention time in GC is a key parameter for identification when compared against a known standard. The use of different capillary columns with varying polarities can optimize the separation of complex mixtures of cyclic dienes researchgate.netresearchgate.net.
Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of GC with MS provides a powerful analytical tool. GC separates the components of a mixture, and the mass spectrometer provides mass spectra for each component, allowing for their definitive identification copernicus.orgnih.govshimadzu.comfoliamedica.bg. This is especially useful in the analysis of isomeric mixtures where chromatographic separation alone may not be sufficient for unambiguous identification copernicus.orgnih.gov.
Q & A
Q. What are the common synthetic strategies for 7-methylcycloocta-1,4-diene, and what challenges are associated with low yields?
The synthesis of strained cycloalkadienes like this compound often employs Wittig reactions or modifications of bicyclic precursors. For example, Wittig reactions using bis-ylides (e.g., derived from dimethylthioether) have been reported for analogous compounds, though yields may be low (~5%) due to steric hindrance and competing side reactions . Alternative methods include catalytic dehydrogenation of saturated precursors or photochemical isomerization. To optimize yields, researchers should explore solvent polarity effects, temperature modulation, and catalyst screening (e.g., transition-metal complexes). Low-temperature NMR monitoring can help identify intermediates and guide reaction tuning .
Q. How should researchers characterize the structural and electronic properties of this compound?
Key characterization methods include:
- NMR Spectroscopy : H and C NMR to confirm regiochemistry and detect conjugation effects. Coupling constants () between olefinic protons can indicate stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular formula and fragmentation patterns.
- X-ray Crystallography : For unambiguous determination of bond lengths, angles, and ring strain (if crystals are obtainable) .
- IR Spectroscopy : To identify conjugation-stabilized C=C stretches (typically 1600–1680 cm).
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?
Stereochemical control in cycloalkadienes is influenced by:
- Substrate Geometry : Pre-organized precursors (e.g., bicyclic systems) may favor specific transition states.
- Catalytic Asymmetric Synthesis : Chiral ligands in transition-metal catalysts (e.g., Rh or Pd) can induce enantioselectivity, as seen in related cyclooctadiene-metal complexes .
- Thermodynamic vs. Kinetic Control : Heating may drive equilibration toward more stable isomers. Computational modeling (DFT) can predict relative stabilities of stereoisomers .
Analytical techniques like NOESY NMR or circular dichroism (CD) are critical for verifying stereochemical assignments .
Q. What experimental approaches resolve contradictions in reported reactivity data for this compound?
Discrepancies in reactivity (e.g., cycloaddition rates or regioselectivity) may arise from:
- Impurity Effects : Trace oxidants or moisture can alter reaction pathways. Rigorous purification (e.g., column chromatography under inert atmosphere) is essential.
- Solvent/Additive Interactions : Polar solvents may stabilize charge-separated intermediates, while Lewis acids can modulate electrophilicity. Systematic solvent screens and kinetic studies are advised .
- Substituent Electronic Effects : Methyl groups may donate electron density via hyperconjugation, altering diene reactivity. Comparative studies with substituent-variant analogs (e.g., ethyl or halogen derivatives) can isolate electronic contributions .
Q. How can computational chemistry aid in predicting the thermal stability of this compound?
Density Functional Theory (DFT) calculations can:
- Quantify Ring Strain : Calculate strain energy via homodesmotic reactions comparing the compound to less-strained analogs.
- Map Reaction Pathways : Identify plausible degradation routes (e.g., electrocyclic ring-opening or Diels-Alder dimerization).
- Thermodynamic Parameters : Predict bond dissociation energies (BDEs) and activation barriers for decomposition. Experimental validation via thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) is recommended .
Q. What strategies mitigate challenges in isolating this compound due to its volatility or sensitivity?
- Low-Temperature Techniques : Use cold traps or short-path distillation under reduced pressure.
- Stabilization Additives : Introduce radical inhibitors (e.g., BHT) or store under inert gas.
- In Situ Generation : Employ flow chemistry to generate and react the compound without isolation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in spectroscopic data for this compound across studies?
- Cross-Validation : Compare NMR chemical shifts with computationally predicted values (e.g., using ACD/Labs or Gaussian NMR modules).
- Isotopic Labeling : Use C-labeled precursors to confirm peak assignments in complex spectra.
- Collaborative Reproducibility : Replicate experiments in independent labs with standardized protocols .
Q. What methodologies elucidate the role of this compound in catalytic cycles (e.g., as a ligand in organometallic complexes)?
- Single-Crystal X-ray Diffraction : Determine binding modes and metal-diene interactions in complexes .
- Kinetic Isotope Effects (KIEs) : Probe rate-determining steps in catalytic reactions.
- Spectroelectrochemistry : Monitor redox-induced structural changes in the diene during catalysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
